molecular formula C26H22ClFN2O3 B4645423 (2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide

(2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B4645423
M. Wt: 464.9 g/mol
InChI Key: SNQOODNORRWWLJ-ZHZULCJRSA-N
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Description

(2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyano group, a methoxyphenyl group, and a chloro-fluorobenzyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of cyano and chloro-fluorobenzyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the chloro-fluorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzyl bromide
  • 2-chloro-6-fluorophenylacetonitrile

Uniqueness

Compared to similar compounds, (2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide features a unique combination of functional groups that confer distinct chemical and biological properties. Its cyano group and methoxyphenyl moiety provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

IUPAC Name

(Z)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClFN2O3/c1-17(18-8-4-3-5-9-18)30-26(31)20(15-29)14-19-10-6-13-24(32-2)25(19)33-16-21-22(27)11-7-12-23(21)28/h3-14,17H,16H2,1-2H3,(H,30,31)/b20-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQOODNORRWWLJ-ZHZULCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C(=CC=C2)OC)OCC3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=C(C(=CC=C2)OC)OCC3=C(C=CC=C3Cl)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2Z)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)prop-2-enamide

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